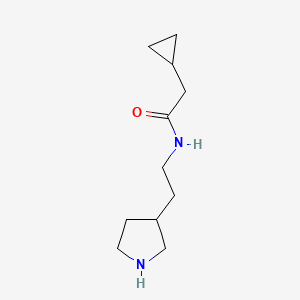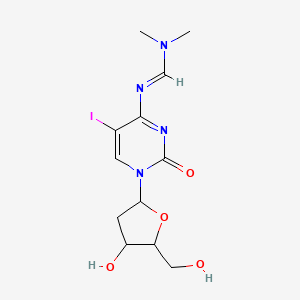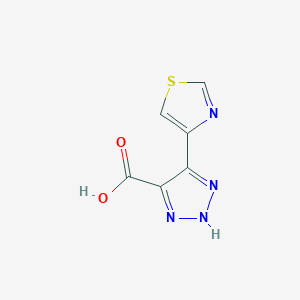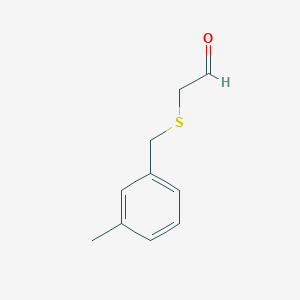
2-((3-Methylbenzyl)thio)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methylbenzyl)thio)acetaldehyde is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a thioether group attached to a benzyl ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbenzyl)thio)acetaldehyde can be achieved through the direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions. This method involves the electrochemical oxidation of aldehydes in the presence of thiols, resulting in the formation of thioacetals . Another approach involves the use of sodium hydrosulfide with alkyl halides to prepare thiols, which can then be reacted with aldehydes to form the desired compound .
Industrial Production Methods
These methods focus on minimizing waste and using sustainable reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Methylbenzyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((3-Methylbenzyl)thio)acetic acid.
Reduction: Formation of 2-((3-Methylbenzyl)thio)ethanol.
Substitution: Formation of various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
2-((3-Methylbenzyl)thio)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antifungal properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((3-Methylbenzyl)thio)acetaldehyde involves its interaction with various molecular targets. The thioether group can participate in nucleophilic attacks, while the aldehyde group can undergo electrophilic reactions. These interactions can lead to the formation of stable thioacetals and other derivatives, which can exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methylbenzyl)thio)acetaldehyde
- 2-((3-Chlorobenzyl)thio)acetaldehyde
- 2-((3-Methoxybenzyl)thio)acetaldehyde
Uniqueness
2-((3-Methylbenzyl)thio)acetaldehyde is unique due to the presence of the 3-methyl substituent on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
2-[(3-methylphenyl)methylsulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H12OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-5,7H,6,8H2,1H3 |
InChI-Schlüssel |
SBSMAJWZEHSZGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


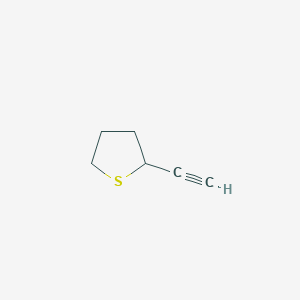
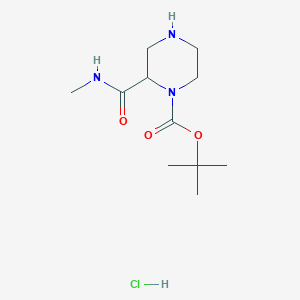
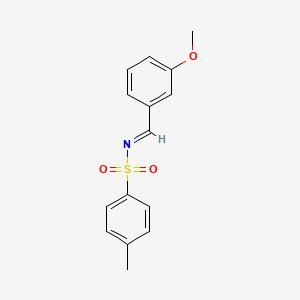
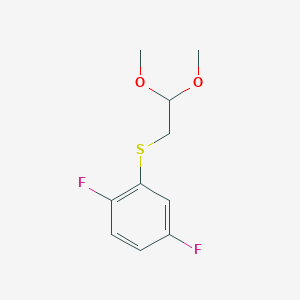
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
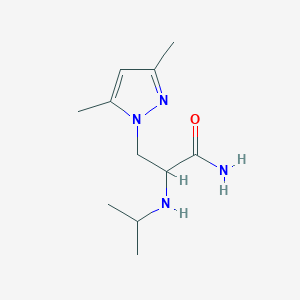
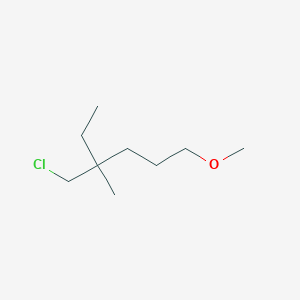
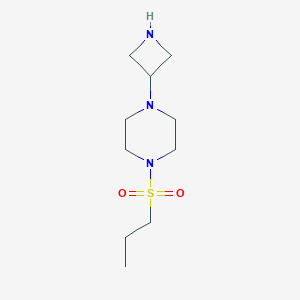
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
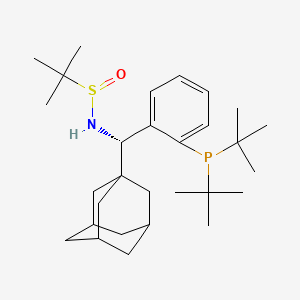
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
